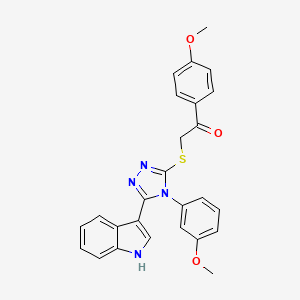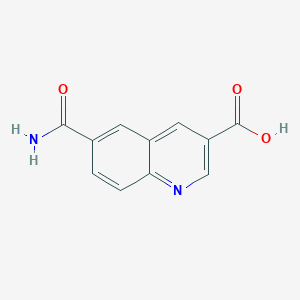
6-Carbamoylquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Carbamoylquinoline-3-carboxylic acid derivatives often involves complex reactions. For instance, a facile synthesis method for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones was developed, showcasing the potential for creating diverse derivatives of quinoline carboxylic acids under metal-free conditions, which is indicative of the synthetic versatility of quinoline derivatives (Liu et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of 6-Carbamoylquinoline-3-carboxylic acid derivatives can be intricate, as demonstrated by the study of various quinoline derivatives. For example, the crystal structures of complexes formed with quinoline carboxylic acids reveal the importance of hydrogen bonds in their structural integrity (Goher et al., 2003).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, forming complex structures. The novel synthesis approach for 2-aminoquinoline-6-carboxylic acid benzyl ester from 6-quinolinecarboxylic acid, featuring a mild conversion process, highlights the reactive adaptability of these compounds (Couturier & Le, 2006).
Physical Properties Analysis
The physical properties of 6-Carbamoylquinoline-3-carboxylic acid derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental analysis and contribute to the understanding of the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation patterns of 6-Carbamoylquinoline-3-carboxylic acid derivatives, are essential for their application in chemical synthesis and pharmaceuticals. Studies on quinoline derivatives often explore these aspects to enhance their application potential (Hong, Kim, & Young Kwan Kim, 1997).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
6-Carbamoylquinoline-3-carboxylic acid derivatives exhibit significant antibacterial activities. For instance, 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been studied for their structure-activity relationships in antibacterial properties. Certain derivatives, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, show notable activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of oxolinic acid against these strains (Koga et al., 1980).
Anti-Tumor Potential
Compounds containing the 6-Carbamoylquinoline-3-carboxylic acid moiety have been explored for their anti-tumor activity. A novel isoquinoline compound, integrating two isoquinoline-3-carboxylic acids and a benzoic acid, exhibited promising results. This compound was found to be well tolerated, effective, and demonstrated low systemic toxicity at effective doses in in vivo evaluations, indicating its potential as an anti-tumor lead (Gao et al., 2015).
Role in Angiotensin Converting Enzyme Inhibitors
Derivatives of 6-Carbamoylquinoline-3-carboxylic acid have been synthesized and evaluated for their effectiveness as angiotensin converting enzyme (ACE) inhibitors. Some derivatives demonstrated potent in vitro ACE inhibitory activities, and certain monoesters showed significant reductions in systolic blood pressure in spontaneously hypertensive rats at oral doses (Hayashi et al., 1985).
Opioid Peptide Mimicry
Research has explored the role of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (a derivative of 6-Carbamoylquinoline-3-carboxylic acid) as a mimic of tyrosine conformation in opioid ligand-receptor complexes. This compound exhibited significant receptor binding to mu and delta opioid receptors, suggesting its utility in opioid research (Sperlinga et al., 2005).
Eigenschaften
IUPAC Name |
6-carbamoylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-10(14)6-1-2-9-7(3-6)4-8(5-13-9)11(15)16/h1-5H,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZDNVPHNCYLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carbamoylquinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)
![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)
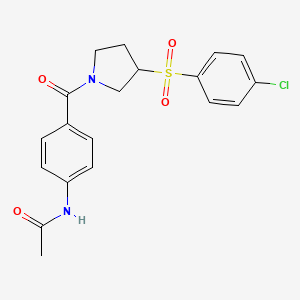
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
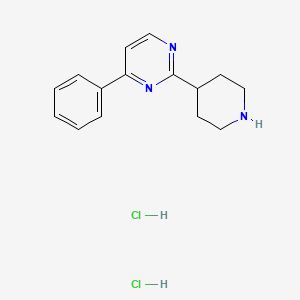
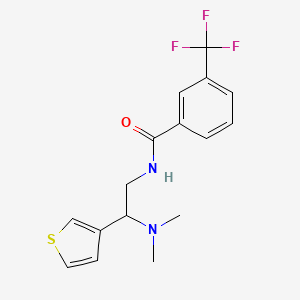
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)
